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Compound of Interest

Compound Name: CP-461 free base

CAS No.: 227619-92-3

Cat. No.: B1669497 Get Quote

Executive Summary
CP-461 (Ecindarat) represents a distinct class of phosphodiesterase (PDE) inhibitors known as

Selective Apoptotic Antineoplastic Drugs (SAANDs). Unlike classical PDE inhibitors (e.g.,

Sildenafil, Rolipram) designed to modulate physiological function via nanomolar enzyme

inhibition, CP-461 operates in the micromolar range to trigger a specific pro-apoptotic signaling

cascade.

This guide provides a technical analysis of CP-461’s selectivity profile, contrasting its unique

mechanism—which bypasses COX inhibition to target the cGMP/PKG/

-catenin axis—against other market-standard PDE inhibitors.

Mechanism of Action: The SAAND Paradigm
CP-461 is a sulfone metabolite of the NSAID Sulindac. Crucially, it lacks the cyclooxygenase

(COX-1/2) inhibitory activity of its parent compound, thereby eliminating the gastrointestinal

toxicity associated with chronic NSAID use.

Signaling Pathway
CP-461 inhibits cGMP-specific phosphodiesterases (primarily PDE2 and PDE5) at

concentrations sufficient to elevate intracellular cGMP in tumor cells. This elevation activates

Protein Kinase G (PKG), which phosphorylates

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1669497?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-catenin, marking it for ubiquitination and proteasomal degradation. The subsequent loss of
nuclear

-catenin downregulates Cyclin D1, causing cell cycle arrest and apoptosis.
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Caption: CP-461 mechanism of action showing the critical transition from PDE inhibition to
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-catenin degradation and apoptosis.

Comparative Selectivity Profile
The following data contrasts CP-461 with Sildenafil (a potent PDE5 inhibitor) and Rolipram (a

PDE4 inhibitor). Note that while Sildenafil is ~1000x more potent as an enzyme inhibitor, CP-

461 exhibits functional selectivity for apoptosis in neoplastic cells.

Table 1: Inhibitory Potency & Functional Selectivity
Feature CP-461 (Ecindarat) Sildenafil (Viagra) Rolipram

Primary Target
cGMP-PDEs (PDE2,

PDE5)

PDE5 (Highly

Selective)

PDE4 (Highly

Selective)

Enzyme IC50
Micromolar (> 1.0 µM)

[1]

Nanomolar (3.5 - 8.5

nM) [2]

Nanomolar (~1.0 µM)

[3]

COX-1/2 Inhibition Negative Negative Negative

Apoptotic EC50
1 - 2 µM (Tumor

specific)

> 100 µM (Non-

apoptotic at

therapeutic doses)

N/A (Anti-

inflammatory)

-Catenin Effect Induces Degradation No Effect No Effect

Primary Indication
Antineoplastic (FAP,

Prostate)

Erectile Dysfunction,

PAH

Depression/Inflammati

on (Research)

Hemodynamic Effect
Minimal (at

therapeutic dose)

Significant

(Hypotension risk)
N/A

Key Differentiator: The "Affinity Gap"
High-Potency Inhibitors (e.g., Sildenafil): Bind tightly to the catalytic site (low nM IC50). Their

physiological effect is immediate vasodilation via smooth muscle relaxation.

Moderate-Potency Inhibitors (CP-461): Bind with lower affinity (µM range). This "weaker"

inhibition allows CP-461 to be dosed at levels that sustain a specific pool of cGMP required

for PKG-mediated apoptosis without causing the systemic hemodynamic collapse seen if

one were to dose Sildenafil at micromolar concentrations.
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Experimental Protocols
To validate the selectivity and mechanism of CP-461, two distinct assay types are required: an

enzyme inhibition assay to establish potency, and a cell-based assay to confirm the

downstream

-catenin degradation.

A. In Vitro PDE Enzyme Inhibition Assay (IMAP/FP
Method)
This protocol measures the direct inhibition of recombinant PDE enzymes.

Materials:

Recombinant human PDE2A and PDE5A enzymes.

FAM-labeled cGMP substrate.[1]

IMAP Binding Reagent (Molecular Devices).

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.

Workflow:

Preparation: Dilute CP-461 in DMSO (serial dilutions: 0.1 µM to 100 µM).

Incubation: Add 5 µL of CP-461 to 384-well plate. Add 10 µL of enzyme solution (0.05

units/well). Incubate 15 min at RT.

Reaction: Initiate by adding 5 µL FAM-cGMP (100 nM final). Incubate 60 min at RT.

Termination: Add 60 µL IMAP Binding Solution (nanoparticles bind phosphate on hydrolyzed

GMP).

Detection: Read Fluorescence Polarization (FP) at 485 nm Ex / 530 nm Em.

Analysis: Calculate IC50 using a 4-parameter logistic fit. Expect CP-461 IC50 > 1 µM.
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B. Cell-Based -Catenin Degradation Assay
This protocol confirms the functional "SAAND" activity of CP-461 in tumor cells (e.g., SW480

colon cancer line).

Seed SW480 Cells
(1x10^6 cells/dish)
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(0, 50, 100, 200 µM)
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Caption: Workflow for validating CP-461 induced

-catenin degradation in vitro.

Critical Control:

Positive Control: Use CP-461 (Ecindarat).

Negative Control: Use Sulindac (to show COX independence) or Sildenafil (to show

mechanism specificity—Sildenafil should not degrade

-catenin at nanomolar concentrations).

References
Piazza, G. A., et al. (2001). "Exisulind, a selective apoptotic antineoplastic drug, selectively

induces apoptosis in human colon cancer cells." Cancer Research. Link

Saenz de Tejada, I., et al. (2001). "The phosphodiesterase inhibitory selectivity and the in

vitro and in vivo potency of the new PDE5 inhibitor vardenafil." International Journal of

Impotence Research. Link

Torphy, T. J., et al. (1993). "Coexpression of human cAMP-specific phosphodiesterase

activity and high affinity rolipram binding in yeast." Journal of Biological Chemistry. Link

Thompson, W. J., et al. (2000). "Exisulind and its derivatives: A new class of compounds for

the prevention and treatment of cancer." Drugs of the Future. Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1669497?utm_src=pdf-body-img
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11309329%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2F3900726
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F8389765%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.prous.com%2Fjournals%2Fservlet%2Fxmlxsl%2Fpk_journals.xml_summary_pr%3Fp_JournalId%3D2%26p_RefId%3D855
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives

via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [CP-461 (Ecindarat) Selectivity Profile & Technical
Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669497#cp-461-selectivity-profile-against-other-
pde-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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